REACTION_CXSMILES
|
ClCCl.C([Mg]Cl)(C)C.Br[C:10]1[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:11]=1[F:17].CON(C)[C:21](=[O:34])[CH:22]([NH:26][C:27](=[O:33])[O:28][C:29]([CH3:32])([CH3:31])[CH3:30])[CH2:23][C:24]#[CH:25]>C1COCC1>[F:17][C:11]1[CH:12]=[CH:13][C:14]([F:16])=[CH:15][C:10]=1[C:21](=[O:34])[CH:22]([NH:26][C:27](=[O:33])[O:28][C:29]([CH3:30])([CH3:32])[CH3:31])[CH2:23][C:24]#[CH:25]
|
Name
|
|
Quantity
|
866 kg
|
Type
|
reactant
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
326.1 kg
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
120.1 kg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
70.8 kg
|
Type
|
reactant
|
Smiles
|
CON(C(C(CC#C)NC(OC(C)(C)C)=O)=O)C
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-15 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added (2M, 58.65 kg, 121 mol)
|
Type
|
CUSTOM
|
Details
|
the reaction aged 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
was conducted over 2 h at −20 to −20° C
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was then slowly reverse quenched into aqueous ammonium chloride (175.6 kg in 1550 kg of water) at 5-10° C
|
Type
|
ADDITION
|
Details
|
by adding 68 kg of con
|
Type
|
CUSTOM
|
Details
|
The layers were then separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous extracted with dichloromethane (414 kg)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were then dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
treated with activated carbon (10 kg)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 71-141 L
|
Type
|
DISTILLATION
|
Details
|
A constant volume (71-141 L) vacuum distillation solvent switch to n-heptane
|
Type
|
CUSTOM
|
Details
|
to crystallize the product
|
Type
|
TEMPERATURE
|
Details
|
The slurry was then cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the cake washed with n-heptane, 2-propanol
|
Type
|
CUSTOM
|
Details
|
The solids were dried under vacuum at 40-50° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)F)C(C(CC#C)NC(OC(C)(C)C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |